3-Bromo-6-(bromomethyl)-2-fluoropyridine
Description
Properties
Molecular Formula |
C6H4Br2FN |
|---|---|
Molecular Weight |
268.91 g/mol |
IUPAC Name |
3-bromo-6-(bromomethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
InChI Key |
MYHWQQCUNSOUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CBr)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Fluoropyridine Derivatives
One of the most common synthetic routes to this compound involves the bromination of 2-fluoropyridine derivatives, specifically starting from 5-bromo-2-fluoro-6-picoline (a methyl-substituted fluoropyridine). The key step is the radical bromination of the methyl group to introduce the bromomethyl substituent at the 6-position, while the 3-position is brominated on the pyridine ring.
- Reagents and Conditions :
- N-Bromosuccinimide (NBS) as the brominating agent
- Radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN)
- Solvent: Tetrachloromethane (CCl4) or dichloromethane (CH2Cl2)
- Temperature: Around 80°C
- Reaction time: Approximately 1 hour under irradiation or reflux
- Yield : High yields reported, up to 95% under optimized conditions
- Mechanism : Radical bromination at the benzylic methyl position to form the bromomethyl group, with concurrent electrophilic aromatic substitution to brominate the pyridine ring at the 3-position.
This method is well-documented in the literature and is considered a standard approach for synthesizing this compound.
Alternative Radical Bromination Approaches
Other radical bromination methods utilize different radical initiators or light sources to promote the reaction. For example, the use of azobisisobutyronitrile (AIBN) under reflux in dichloromethane offers a cleaner reaction profile with fewer side products. The selection of solvent and initiator influences the regioselectivity and yield.
Industrial and Continuous Flow Methods
Industrial synthesis may employ continuous flow reactors to enhance reaction control, safety, and scalability. Precise control over temperature, reagent concentration, and residence time in flow systems can improve yield and purity, reducing by-products. Continuous flow bromination using NBS and radical initiators has been reported to be efficient for such halogenated pyridine derivatives.
Related Synthetic Strategies and Analogous Compounds
While direct literature on this compound is limited, related compounds such as 3-bromo-2-bromomethyl-6-fluoropyridine have been synthesized via similar radical bromination routes starting from appropriately substituted fluoro-picolines. These routes provide insight into the bromination chemistry applicable to the target compound.
Additionally, studies on late-stage functionalization of fluoropyridines demonstrate the feasibility of selective substitution at the fluorine site, which is relevant for further derivatization after the initial bromination steps.
Summary of Key Preparation Data
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Starting material | 5-Bromo-2-fluoro-6-picoline | - | Methyl-substituted fluoropyridine |
| Bromination agent | N-Bromosuccinimide (NBS) | - | Radical bromination reagent |
| Radical initiator | Dibenzoyl peroxide or AIBN | - | Initiates radical formation |
| Solvent | Tetrachloromethane or dichloromethane | - | Inert solvent |
| Temperature | ~80°C | - | Reflux or irradiation |
| Reaction time | ~1 hour | Up to 95% yield | Efficient conversion |
| Product | This compound | High purity | Suitable for further synthetic use |
Research Findings and Considerations
- The radical bromination method is preferred for its simplicity, high yield, and operational convenience.
- The presence of fluorine at the 2-position influences the regioselectivity of bromination, favoring substitution at the methyl group and the 3-position of the pyridine ring.
- Radical initiators and reaction conditions must be carefully controlled to avoid overbromination or decomposition.
- Industrial-scale synthesis benefits from continuous flow techniques to enhance safety and reproducibility.
- The compound’s dual halogenation (bromo and fluoro) makes it a versatile intermediate for nucleophilic substitutions and cross-coupling reactions in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(bromomethyl)-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-(bromomethyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(bromomethyl)-2-fluoropyridine involves its interaction with molecular targets through various pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of halogenated pyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
| Compound | Substituents | CAS Number | Key Features |
|---|---|---|---|
| 3-Bromo-6-(bromomethyl)-2-fluoropyridine | Br (C3), CH₂Br (C6), F (C2) | - | High reactivity due to bromomethyl; versatile in alkylation/Suzuki couplings |
| 3-Bromo-6-Chloro-2-Fluoropyridine | Br (C3), Cl (C6), F (C2) | 885952-18-1 | Chlorine reduces steric hindrance; lower cost but less reactive than bromine |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | Br (C3), CF₃ (C6), F (C2) | 1159512-36-3 | Trifluoromethyl enhances hydrophobicity; useful in medicinal chemistry |
| 6-Bromo-2-fluoropyridin-3-amine | Br (C6), F (C2), NH₂ (C3) | 850220-97-2 | Amino group enables conjugation; used in drug candidates targeting receptors |
| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | Br (C2), Cl (C3), CF₃ (C6) | 1211521-13-9 | Electron-withdrawing groups stabilize ring; suitable for electrophilic substitutions |
Reactivity and Stability
- Nucleophilic Substitution : The bromomethyl group in this compound undergoes nucleophilic displacement more readily than chlorine or trifluoromethyl groups. For example, Suzuki couplings with aryl boronic acids proceed efficiently at C6 .
- Fluorine Stability : Fluorine at C2 is generally resistant to displacement unless exposed to strong bases or nucleophiles (e.g., LDA), which can induce ortho-lithiation .
- Side Reactions : In analogues like 3-(3,4-difluorobenzoyl)-2-fluoropyridine, fluorine displacement occurs with amines, leading to byproducts. This is mitigated in bromomethyl derivatives due to the stronger C-Br bond .
Physicochemical Properties
| Property | This compound | 3-Bromo-6-Chloro-2-Fluoropyridine | 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~269.9 | ~210.4 | ~254.0 |
| Boiling Point | High (decomposes) | Moderate | Low (volatile CF₃ group) |
| Solubility | Low in water; soluble in DCM, THF | Similar to bromo analogue | Hydrophobic (CF₃ enhances lipid solubility) |
Note: Trifluoromethyl groups significantly reduce water solubility, making such derivatives preferable for lipid-based formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
